N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((5-((2-(Hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (hereafter referred to by its full systematic name) is a triazole-based hybrid compound featuring a 4-methoxybenzamide moiety linked to a 4-methyl-4H-1,2,4-triazole core via a methylene bridge. The triazole ring is further substituted with a thioether group connected to a hydroxyamino-oxoethyl side chain. This structure combines pharmacophoric elements such as the 1,2,4-triazole ring (known for diverse biological activities) and the hydroxamate group (associated with metalloenzyme inhibition and chelation properties) .
Properties
IUPAC Name |
N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-19-11(16-17-14(19)24-8-12(20)18-22)7-15-13(21)9-3-5-10(23-2)6-4-9/h3-6,22H,7-8H2,1-2H3,(H,15,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMXOGBIBLOMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NO)CNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several triazole derivatives reported in the literature. Below is a detailed comparison:
2.1. Core Triazole Derivatives with Thioether Linkages
- Compound AB4 (): Structure: 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide. Similarity: Structural alignment score of 0.500 with the target compound due to shared 4-methyl-4H-1,2,4-triazole and benzamide groups. Key Difference: AB4 lacks the hydroxyamino-oxoethyl side chain, instead featuring a thiazole substituent.
- Derivatives 7a–7c (): Structure: 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-arylpropanamides. UV–Vis Absorption: 295–298 nm (similar to triazole-based chromophores in the target compound).
2.2. Bioactive Triazole Hybrids
- Compound 6l (): Structure: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole. Bioactivity: 93% yield, high thermal stability (melting point 125–128°C). Key Difference: Trifluoromethylfuran and thiophene substituents enhance antifungal activity but reduce solubility compared to the target compound’s hydroxyamino group .
-
- Structure: Benzimidazole-1,2,4-triazole hybrids with halogen substituents (e.g., 5t: 2-((5-(4-(6-chloro-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-difluorophenyl)ethan-1-one).
- Bioactivity: Demonstrated anticandidal activity via HRMS and NMR-confirmed structures.
- Key Difference: Ethyl/methyl groups on the triazole and benzimidazole moieties improve membrane permeability but lack the hydroxamate’s metal-binding capacity .
2.3. Acetamide-Linked Triazoles
- Compounds 7a–7e ():
- Structure: N-(aryl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamides.
- Synthesis: 70–75% yields, confirmed by HRMS and elemental analysis.
- Key Difference: Isobutylphenyl and acetamide groups prioritize steric bulk over the target compound’s hydroxamate-based polarity .
Comparative Data Table
Research Findings and Implications
- Structural Advantages: The hydroxyamino-oxoethyl group in the target compound may enhance hydrogen bonding and metal chelation, making it a candidate for metalloenzyme inhibition (e.g., histone deacetylases) .
- Limitations vs. Analogs : Unlike halogenated analogs (e.g., 5t, 6l), the absence of electron-withdrawing groups (Cl, F) may reduce its antimicrobial potency but improve solubility .
- NLO Potential: Triazole-thioether derivatives (e.g., 7a–7c) exhibit strong UV–Vis absorption, suggesting the target compound could be tuned for NLO applications by modifying the benzamide substituent .
Biological Activity
N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H17N5O3S
- Molecular Weight : 403.5 g/mol
- CAS Number : 878065-16-8
The compound features a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The triazole ring interacts with various biological targets, often inhibiting enzymes critical for pathogen survival and proliferation.
Biological Activities
-
Antimicrobial Activity :
- Triazole derivatives have shown significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, studies indicate that compounds similar to this compound exhibit potency against Escherichia coli and Staphylococcus aureus .
- The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
- Antioxidant Activity :
- Anticancer Potential :
Study 1: Antimicrobial Efficacy
A study involving a series of triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains. Molecular docking studies confirmed strong binding affinities to target enzymes .
Study 2: Antioxidant Assessment
In another investigation, the antioxidant capacity of related triazole compounds was assessed using the DPPH method. The IC50 values ranged from 0.397 μM to 0.87 μM, indicating that some derivatives are comparable to standard antioxidants like ascorbic acid .
Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
